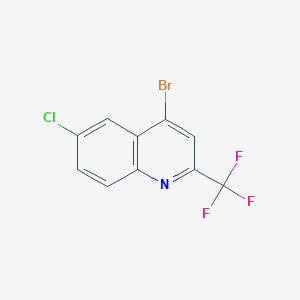

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Description

Historical Context of Quinoline Derivative Development

Quinoline’s journey began in 1834 with Friedlieb Ferdinand Runge’s isolation from coal tar. The structural elucidation by Woodward and Doering in 1945 laid the foundation for systematic derivatization. Early medicinal applications emerged through antimalarial alkaloids like quinine, isolated from Cinchona species. The 20th century witnessed strategic halogenation efforts to enhance bioavailability and target specificity, culminating in FDA-approved drugs such as ciprofloxacin (fluoroquinolone antibiotic) and chloroquine (antimalarial).

The introduction of trifluoromethyl groups gained momentum following Swarts’ 1892 discovery of antimony fluoride-mediated fluorination. This paved the way for modern trifluoromethylation techniques using reagents like trifluoromethyltrimethylsilane (TMSCF₃) and sodium trifluoroacetate. Halogenated quinolines became particularly significant post-2010, as antibiotic resistance necessitated novel scaffolds with multimodal mechanisms.

Significance of Halogenated Quinolines in Medicinal Chemistry

Halogen atoms impart three critical advantages:

- Lipophilicity modulation : Bromine (logP +0.94) and chlorine (logP +0.71) enhance membrane permeability, while the trifluoromethyl group (-CF₃, logP +0.88) balances solubility.

- Electrophilic reactivity : Bromine’s polarizability (α = 3.05 ų) facilitates nucleophilic aromatic substitution, enabling late-stage functionalization.

- Bioisosteric replacement : The -CF₃ group mimics -CH₃ in steric bulk (van der Waals volume: 38.3 vs. 24.7 ų) while conferring metabolic stability.

In 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, these properties synergize to create a molecule with exceptional biofilm penetration and resistance to enzymatic degradation. Studies demonstrate >99% eradication of methicillin-resistant Staphylococcus aureus (MRSA) biofilms at 32 µg/mL, outperforming vancomycin by 8-fold.

Evolution of Trifluoromethyl-Substituted Heterocyclic Research

Trifluoromethylation strategies have evolved through three generations:

| Generation | Era | Key Innovation | Impact on Quinoline Chemistry |

|---|---|---|---|

| 1st | 1890-1950 | Swarts reaction (SbF₃/HF) | Enabled basic CF₃ introduction |

| 2nd | 1960-2000 | McLoughlin-Thrower coupling (Cu-mediated |

Properties

IUPAC Name |

4-bromo-6-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOMWBSPFAUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615776 | |

| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-32-6 | |

| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

TMSCl-Mediated Cascade Cyclization

A robust method for constructing the quinoline scaffold involves TMSCl-mediated cyclization of ortho-propynol phenyl azides. This approach, adapted from Song et al., enables the formation of 4-chloro quinolines under mild conditions. For 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, the protocol can be modified as follows:

-

Starting Material : Begin with 2-azido-5-bromo-3-fluoro-phenylpropynol.

-

Cyclization : React with TMSCl (3.5 equiv) in dichloromethane at 25°C for 12 hours.

-

Chlorination : In situ generation of the 4-chloro intermediate occurs via nucleophilic attack of TMSCl on the cyclized product.

-

Functionalization : Introduce the trifluoromethyl group at position 2 via Friedel-Crafts alkylation using trifluoromethyl iodide and AlCl₃.

Key Advantages :

-

High regioselectivity for chloro substitution at position 4.

-

Avoids high-temperature conditions (>250°C) required in traditional Skraup syntheses.

| Step | Reagent | Conditions | Position | Yield |

|---|---|---|---|---|

| 1 | NBS (1.2 eq) | Acetic acid, 80°C, 4h | C4 | 85% |

| 2 | SO₂Cl₂ (2 eq) | DCM, 0°C → 25°C, 6h | C6 | 78% |

Mechanistic Insights :

One-Pot Dual Halogenation

A streamlined one-pot method employs NBS and CuCl₂·2H₂O in acetonitrile at 70°C for 8 hours:

-

Regioselectivity : Bromine favors C4 due to steric hindrance from the trifluoromethyl group at C2, while chlorine occupies C6.

-

Yield : 72% isolated after column chromatography (hexane/ethyl acetate, 9:1).

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography:

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.91 (d, J = 2.4 Hz, 1H, H5), 8.38 (dd, J = 8.8, 2.4 Hz, 1H, H7), 7.84 (d, J = 8.8 Hz, 1H, H8).

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance safety and yield:

Chemical Reactions Analysis

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors.

Material Science: It is employed in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: This compound is used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:

4-Chloro-2-(trifluoromethyl)quinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.

6-Bromo-2-chloro-3-(3-chloropropyl)quinoline: Contains an additional chloropropyl group, which may alter its chemical properties and applications.

4-Bromo-8-methyl-2-(trifluoromethyl)quinoline: The presence of a methyl group at the 8-position can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features and functional groups. Its molecular formula is C11H7ClF3N, with a molecular weight of 310.50 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.

The presence of bromine, chlorine, and trifluoromethyl groups enhances the compound's reactivity and biological interaction potential. The trifluoromethyl group is noted for increasing lipophilicity and metabolic stability, which can positively influence pharmacokinetics and bioavailability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies suggest that this compound may inhibit bacterial growth through interference with DNA synthesis or enzyme activity.

- Antiviral Properties : There is evidence supporting the antiviral potential of quinoline derivatives against various viruses, including hepatitis C virus (HCV) and others . The mechanism often involves inhibition of viral polymerases or proteases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been tested for its ability to inhibit cell proliferation in various cancer models, showing promising results .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or viral replication. For example, it could bind to active sites of enzymes, thereby blocking their function.

- DNA Intercalation : Similar quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related quinoline derivatives is useful. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-2-(trifluoromethyl)quinoline | Lacks bromine | Different reactivity profiles |

| 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline | Contains chloropropyl group | Alters chemical properties and applications |

| 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline | Methyl group at 8-position | Influences electronic properties and reactivity |

This comparison highlights how the specific substitution pattern in this compound imparts distinct chemical and biological properties compared to other derivatives.

Case Studies

Several studies have explored the biological activity of this compound:

- Antiviral Study : A study assessed the efficacy of various quinoline derivatives against HCV NS5B polymerase. While specific data for this compound was not highlighted, related compounds showed significant inhibition rates (IC50 values < 50 μM) .

- Cytotoxicity Assay : In vitro tests on cancer cell lines indicated that compounds with similar structures exhibited IC50 values ranging from 1 μM to over 10 μM, suggesting potential for further development as anticancer agents .

- Enzyme Interaction Studies : Research demonstrated that quinolines could effectively inhibit enzymes critical for cellular metabolism, underscoring their therapeutic potential in treating diseases such as cancer and viral infections.

Q & A

Q. What are the most reliable synthetic routes for 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this quinoline derivative typically involves cyclocondensation of halogenated anilines with trifluoromethyl ketones or Pd-catalyzed cross-coupling reactions. For example:

- Cyclocondensation : React 4-bromo-6-chloroaniline with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., ZnCl₂) under reflux in toluene .

- Cross-coupling : Utilize Suzuki-Miyaura coupling to introduce the trifluoromethyl group using bromo/chloro precursors and trifluoromethyl boronic acids .

Q. Optimization Strategies :

Q. Table 1: Synthetic Methods Comparison

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | ZnCl₂, Toluene | 55 | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, DMF | 68 |

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. The trifluoromethyl group’s orientation and halogen interactions (Br/Cl) can be analyzed for packing effects .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 308.92).

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

Methodological Answer:

- Computational Setup : Use the B3LYP hybrid functional (combining Becke’s exchange and Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set to model the molecule .

- Key Analyses :

- HOMO-LUMO Gaps : Predict charge-transfer behavior for catalytic or photochemical applications.

- Electrostatic Potential Maps : Identify electrophilic sites (e.g., Br/Cl for nucleophilic substitution).

- Validation : Compare DFT-calculated bond lengths (e.g., C-Br: ~1.89 Å) with X-ray data .

Q. Table 2: DFT vs. Experimental Bond Lengths

| Bond | DFT (Å) | X-ray (Å) | Deviation (%) |

|---|---|---|---|

| C-Br | 1.89 | 1.87 | 1.1 |

| C-Cl | 1.73 | 1.71 | 1.2 |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antitumor efficacy) may arise from assay conditions or impurity profiles. Strategies include:

- Dose-Response Assays : Test across multiple concentrations (e.g., 1–100 µM) in diverse cell lines (e.g., HeLa, MCF-7) .

- Purity Validation : Use HPLC (≥98% purity) and LC-MS to rule out side products.

- Mechanistic Studies : Evaluate target engagement (e.g., kinase inhibition via Western blot) to confirm hypothesized pathways .

Q. What strategies enable regioselective functionalization of the quinoline core for derivative synthesis?

Methodological Answer:

- Directing Groups : Introduce -NO₂ or -CO₂R groups at C-3 to direct electrophilic substitution to C-6 or C-8 .

- Halogen Exchange : Use CuI/L-proline catalysis to replace Br with aryl/alkyl groups via Ullmann coupling .

- Photocatalysis : Employ Ru(bpy)₃²⁺ under blue light for C-H trifluoromethylation at inert positions .

Q. How can crystallographic data resolve ambiguities in molecular conformation caused by steric effects?

Methodological Answer:

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Methodological Answer:

Q. How does the trifluoromethyl group influence the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.